molecular formula C13H16O2 B14136944 1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol CAS No. 197239-55-7

1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol

Cat. No.: B14136944
CAS No.: 197239-55-7
M. Wt: 204.26 g/mol
InChI Key: ZJOJHEGWCOVTDP-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol is an organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a pentyn-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate to form the corresponding propargyl ether. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: 1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-one.

    Reduction: 1-(3-Methoxyphenyl)-4-methyl-1-pentene or 1-(3-Methoxyphenyl)-4-methylpentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In medicinal chemistry, it may act as a modulator of specific receptors or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-2-propyn-1-ol: Similar structure but with a shorter carbon chain.

    1-(4-Methoxyphenyl)-4-methyl-1-pentyn-3-ol: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(3-Methoxyphenyl)-4-methyl-1-butyn-3-ol: Similar structure but with a different alkyne position.

Uniqueness

1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

197239-55-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-methylpent-1-yn-3-ol

InChI

InChI=1S/C13H16O2/c1-10(2)13(14)8-7-11-5-4-6-12(9-11)15-3/h4-6,9-10,13-14H,1-3H3

InChI Key

ZJOJHEGWCOVTDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#CC1=CC(=CC=C1)OC)O

Origin of Product

United States

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